GSK1904529A

Description

Properties

IUPAC Name |

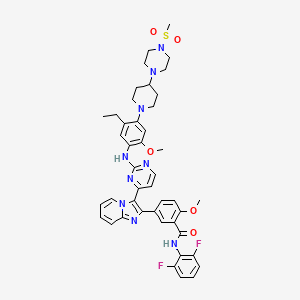

N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47F2N9O5S/c1-5-28-26-35(38(60-3)27-36(28)53-19-15-30(16-20-53)52-21-23-54(24-22-52)61(4,57)58)49-44-47-17-14-34(48-44)42-40(50-39-11-6-7-18-55(39)42)29-12-13-37(59-2)31(25-29)43(56)51-41-32(45)9-8-10-33(41)46/h6-14,17-18,25-27,30H,5,15-16,19-24H2,1-4H3,(H,51,56)(H,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSKATHMXWSZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)NC4=NC=CC(=N4)C5=C(N=C6N5C=CC=C6)C7=CC(=C(C=C7)OC)C(=O)NC8=C(C=CC=C8F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47F2N9O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648776 | |

| Record name | N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

852.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089283-49-7 | |

| Record name | N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK1904529A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR).[1][2][3] Dysregulation of the IGF-1R signaling pathway has been implicated in the development and progression of a variety of human cancers, making it a key target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and its anti-tumor effects in preclinical models.

Core Mechanism of Action: Dual Inhibition of IGF-1R and IR

This compound functions as a reversible and ATP-competitive inhibitor of the tyrosine kinase domains of both IGF-1R and IR.[4][5] By binding to the ATP-binding pocket of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation, which are critical initial steps in the signaling cascade.[1] This dual inhibitory activity is a key feature of this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against IGF-1R and IR has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Ki (nM) | Reference |

| IGF-1R | 27 | 1.6 | [2][4] |

| IR | 25 | 1.3 | [2][4] |

Table 1: In Vitro Inhibitory Activity of this compound against IGF-1R and IR Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay. Ki values represent the inhibition constant.

| Cell Line | Cellular IC50 (nM) for Phosphorylation Inhibition | Reference |

| NIH-3T3/LISN (IGF-1R) | 22 | [2][6] |

| NIH-3T3-hIR (IR) | 19 | [2] |

Table 2: Cellular Potency of this compound in Inhibiting Receptor Phosphorylation. IC50 values were determined in engineered cell lines overexpressing the respective receptors.

Downstream Signaling Pathway Inhibition

The activation of IGF-1R and IR initiates a complex network of intracellular signaling pathways that are crucial for cell proliferation, survival, and growth. This compound's inhibition of these receptors leads to the blockade of key downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[2][6]

Signaling Pathway Diagram

Figure 1: this compound Inhibition of IGF-1R and IR Signaling Pathways. This diagram illustrates how this compound blocks the activation of the PI3K/AKT and MAPK/ERK pathways.

Cellular Effects of this compound

The inhibition of critical signaling pathways by this compound translates into significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.

Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of numerous cancer cell lines derived from both solid and hematologic malignancies. The sensitivity to this compound varies among different cell lines, with Ewing's sarcoma and multiple myeloma cell lines being particularly sensitive.[2][6]

| Cell Line | Cancer Type | Proliferation IC50 (nM) | Reference |

| TC-71 | Ewing's Sarcoma | 35 | [4] |

| SK-N-MC | Ewing's Sarcoma | 43 | [4] |

| NCI-H929 | Multiple Myeloma | 81 | [6] |

| COLO 205 | Colon Cancer | 124 | [6] |

| MCF7 | Breast Cancer | 137 | [6] |

Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. IC50 values represent the concentration of this compound that inhibits cell proliferation by 50% after a 72-hour treatment.

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, primarily at the G1 phase.[2][6] This is a direct consequence of the inhibition of signaling pathways that regulate the expression and activity of key cell cycle proteins.

In Vivo Antitumor Activity

Oral administration of this compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.[1][4]

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| NIH-3T3/LISN | Fibrosarcoma | 30 mg/kg, twice daily | 98 | [4] |

| COLO 205 | Colon Cancer | 30 mg/kg, once daily | 75 | [4] |

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified IGF-1R and IR kinase domains.

Methodology:

-

Enzyme Source: Recombinant human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) intracellular domains expressed in a baculovirus system.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

-

Substrate: A synthetic peptide substrate containing a tyrosine residue for phosphorylation.

-

ATP Concentration: Typically used at the Km value for each enzyme to ensure competitive inhibition can be accurately measured.

-

Inhibitor Preparation: this compound is serially diluted in DMSO.

-

Reaction: The kinase, substrate, and inhibitor are incubated in the assay buffer. The reaction is initiated by the addition of ATP.

-

Detection: The level of substrate phosphorylation is quantified using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or radioisotope incorporation.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound or vehicle (DMSO) for 72 hours.

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are determined by plotting the percentage of cell viability against the log of the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

Objective: To evaluate the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Methodology:

-

Cell Treatment: Cells are serum-starved and then treated with this compound for a specified time before stimulation with IGF-1 or insulin.

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473), ERK (e.g., p-ERK1/2 Thr202/Tyr204), and total proteins as loading controls. This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To assess the antitumor activity of this compound in a mouse xenograft model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess the in vivo inhibition of IGF-1R phosphorylation by immunoassay or Western blot.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow Diagram

Figure 2: Experimental Workflow for Characterizing this compound. This diagram outlines the key experiments performed to elucidate the mechanism of action of this compound.

Conclusion

This compound is a potent dual inhibitor of IGF-1R and IR that effectively blocks downstream signaling pathways, leading to cell cycle arrest and inhibition of tumor cell proliferation. Its significant antitumor activity in preclinical in vivo models underscores its potential as a therapeutic agent for cancers dependent on the IGF-1R signaling pathway. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies.

References

The Discovery of GSK1904529A: A Potent and Selective IGF-1R/IR Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of GSK1904529A, a selective and orally bioavailable small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR). Dysregulation of the IGF-1R signaling pathway is a key driver in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[1][2] this compound emerged from a dedicated drug discovery program aimed at identifying potent and selective inhibitors of this pathway.

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[3] It potently blocks the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling cascades.[1][2] The inhibition of IGF-1R and IR phosphorylation subsequently blocks key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and motility.[3][4] This mechanism ultimately leads to cell cycle arrest, primarily at the G1 phase, and the inhibition of tumor growth.[1][3]

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of both IGF-1R and IR in biochemical assays and effectively suppresses IGF-1R/IR signaling and cell proliferation in a variety of cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | IGF-1R (cell-free) | 27 nM | [1][2][3][4][5] |

| IR (cell-free) | 25 nM | [1][2][3][4][5] | |

| Ki | IGF-1R | 1.6 nM | [3][4] |

| IR | 1.3 nM | [3][4] | |

| Cellular IC50 (IGF-1R Phosphorylation) | NIH-3T3/LISN | 22 nM | [2][4] |

| Cellular IC50 (IR Phosphorylation) | NIH-3T3-hIR | 19 nM | [2][4] |

| Cell Proliferation IC50 | TC-71 (Ewing's Sarcoma) | 35 nM | [3] |

| SK-N-MC (Ewing's Sarcoma) | 43 nM | [3] | |

| NIH-3T3/LISN | 60 nM | [3] | |

| SK-ES (Ewing's Sarcoma) | 61 nM | [3] | |

| RD-ES (Ewing's Sarcoma) | 62 nM | [3] |

Kinase Selectivity

A critical aspect of the development of this compound was its high selectivity for IGF-1R and IR over other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Kinase Panel | Result | Reference |

| 45 other serine/threonine and tyrosine kinases | IC50 > 1 µM | [2][4] |

| Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR | >100-fold more selective for IGF-1R/IR | [3] |

In Vivo Antitumor Activity

Oral administration of this compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.

| Xenograft Model | Dose | Dosing Schedule | Tumor Growth Inhibition | Reference |

| NIH-3T3/LISN | 30 mg/kg | Once daily (PO) | 56% | [2][4] |

| NIH-3T3/LISN | 30 mg/kg | Twice daily (PO) | 98% | [2][3][4] |

| COLO 205 | 30 mg/kg | Once daily (PO) | 75% | [3] |

| HT29 | 30 mg/kg | Not specified | Moderate | [3] |

| BxPC3 | 30 mg/kg | Not specified | Moderate | [3] |

Notably, significant antitumor activity was observed at doses that resulted in minimal effects on blood glucose levels, despite the potent inhibition of the insulin receptor.[1][2]

Signaling Pathway and Discovery Workflow

The following diagrams illustrate the IGF-1R signaling pathway targeted by this compound and a generalized workflow for its discovery.

Caption: IGF-1R Signaling Pathway Inhibition by this compound.

Caption: Generalized Drug Discovery Workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR kinases.

Materials:

-

Recombinant human IGF-1R (intracellular domain, amino acids 957-1367) and IR (intracellular domain, amino acids 979-1382) expressed in baculovirus as GST-fusion proteins.[3]

-

This compound dissolved in 100% DMSO to a stock concentration of 10 mM.[2][3]

-

Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin (BSA).[3]

-

ATP.

-

Substrate (e.g., poly(Glu, Tyr) 4:1).

-

Assay plates (e.g., 384-well).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

-

Enzyme Activation: Pre-incubate the kinase (final concentration of 2.7 µM) in the assay buffer with 2 mM ATP.[3]

-

Compound Dispensing: Serially dilute this compound in DMSO and dispense into the assay plates (e.g., 100 nL/well).[3]

-

Reaction Initiation: Add the activated kinase and substrate to the assay plates containing the compound.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., TC-71, SK-N-MC, NIH-3T3/LISN).

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value for cell growth inhibition.

Human Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse model.

Materials:

-

Athymic nu/nu mice.[2]

-

Human tumor cells (e.g., NIH-3T3/LISN, COLO 205).

-

This compound formulated for oral administration (e.g., in 20% sulfobutylether-β-cyclodextrin).[2]

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control orally at the specified dose and schedule.[2][4]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

-

Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Caption: In Vivo Human Tumor Xenograft Experimental Workflow.

References

- 1. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

GSK1904529A: A Technical Guide to its Function as a Dual IGF-1R/IR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1904529A is a potent and selective, orally active small molecule that functions as a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a reversible, ATP-competitive inhibitor, it effectively blocks the kinase activity of these receptors, leading to the suppression of downstream signaling pathways crucial for cell growth, proliferation, and survival.[4][5] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical activity of this compound, supported by quantitative data, detailed experimental protocols, and pathway diagrams. Its demonstrated anti-tumor effects in various cancer models highlight its potential as a therapeutic agent.[5][6]

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR tyrosine kinases.[3][4] This binding prevents the autophosphorylation of the receptors upon ligand binding (IGF-1, IGF-2, or insulin), a critical step in their activation.[5][6] By inhibiting receptor phosphorylation, this compound effectively abrogates the downstream signaling cascade, primarily through the PI3K/AKT and MAPK/ERK pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[4][5]

Quantitative Analysis of In Vitro Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition

| Target | Assay Type | Metric | Value (nM) |

| IGF-1R | Cell-free kinase assay | IC50 | 27[1][2][3][4][5][6] |

| IR | Cell-free kinase assay | IC50 | 25[1][2][3][4][5][6] |

| IGF-1R | Enzyme-inhibitor binding | Ki | 1.6[3][4] |

| IR | Enzyme-inhibitor binding | Ki | 1.3[3][4] |

Table 2: Inhibition of Receptor Phosphorylation

| Cell Line | Receptor | Metric | Value (nM) |

| NIH-3T3/LISN | IGF-1R | IC50 | 22[3] |

| NIH-3T3-hIR | IR | IC50 | 19[3][4] |

Table 3: Anti-proliferative Activity (IC50 values)

| Cell Line | Cancer Type | IC50 (nM) |

| TC-71 | Ewing's Sarcoma | 35[4][7] |

| SK-N-MC | Ewing's Sarcoma | 43[4][7] |

| SK-ES | Ewing's Sarcoma | 61[4] |

| RD-ES | Ewing's Sarcoma | 62[4] |

| NCI-H929 | Multiple Myeloma | 81[7] |

| MOLP-8 | Multiple Myeloma | - |

| LP-1 | Multiple Myeloma | - |

| KMS-12-BM | Multiple Myeloma | - |

| NIH-3T3/LISN | Fibroblast (transfected) | 60[4] |

| COLO 205 | Colon Cancer | 124[7] |

| MCF-7 | Breast Cancer | 137[7] |

Note: Some cell lines listed in the search results did not have specific IC50 values provided.

Signaling Pathways and Experimental Workflows

IGF-1R/IR Signaling Pathway Inhibition

This compound targets the initial step of the IGF-1R and IR signaling cascades. The following diagram illustrates the key components of this pathway and the point of inhibition.

General Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

GSK1904529A: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR).[1][2][3][4] As an ATP-competitive inhibitor, this compound effectively blocks receptor autophosphorylation and subsequently modulates key downstream signaling pathways crucial for cell proliferation, survival, and motility.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2][5] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of both IGF-1R and IR.[1] This inhibition is reversible and competitive with respect to ATP.[6] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the transfer of phosphate groups to tyrosine residues on the receptor and its downstream substrates, effectively halting the signaling cascade at its origin.[1][6]

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized in various assays, demonstrating its high affinity for IGF-1R and IR.

| Target | Assay Type | IC50 (nmol/L) | Ki (nmol/L) | Reference |

| IGF-1R | In Vitro Kinase Assay | 27 ± 10 | 1.6 | [1][6] |

| IR | In Vitro Kinase Assay | 25 ± 11 | 1.3 | [1][6] |

| IGF-1R Phosphorylation | Cell-Based Assay (NIH-3T3/LISN) | 22 | - | [3] |

| IR Phosphorylation | Cell-Based Assay (NIH-3T3-hIR) | 19 | - | [3][6] |

Core Downstream Signaling Pathways

The inhibition of IGF-1R and IR by this compound leads to the suppression of two primary downstream signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway.[1]

The PI3K/AKT Signaling Pathway

Upon activation, IGF-1R and IR phosphorylate Insulin Receptor Substrate (IRS) proteins.[1] This creates docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit. Activated PI3K then converts Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which in turn phosphorylates and activates AKT.[7] Activated AKT is a critical node that regulates numerous cellular processes, including cell survival, proliferation, and metabolism.[8][9] this compound, by inhibiting the initial receptor phosphorylation, prevents the activation of this entire cascade.[1]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

The MAPK (ERK) Signaling Pathway

In addition to the PI3K/AKT pathway, the activation of IGF-1R/IR can also initiate the MAPK cascade.[1] Upon receptor phosphorylation, adaptor proteins such as Grb2 bind to phosphorylated IRS proteins, which in turn recruit the guanine nucleotide exchange factor SOS. SOS activates the small G-protein Ras. Activated Ras then triggers a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[10] Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate cell proliferation and differentiation. This compound effectively blocks this pathway by preventing the initial receptor activation.[1]

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Cellular Effects

The inhibition of these key signaling pathways by this compound manifests in several cellular effects, most notably the inhibition of cell proliferation and the induction of cell cycle arrest.[1][2]

Inhibition of Tumor Cell Proliferation

This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines. The sensitivity to the compound varies across different tumor types.

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| NIH-3T3/LISN | IGF-I dependent control | 60 | [1] |

| TC-71 | Ewing's Sarcoma | 35 | [6] |

| SK-N-MC | Ewing's Sarcoma | 43 | [6] |

| SK-ES | Ewing's Sarcoma | 61 | [6] |

| RD-ES | Ewing's Sarcoma | 62 | [6] |

| NCI-H929 | Multiple Myeloma | - | [1] |

| COLO 205 | Colon Cancer | - | [1] |

| MCF-7 | Breast Cancer | - | [1] |

Cell Cycle Arrest

Treatment with this compound leads to an arrest of cells in the G1 phase of the cell cycle.[1][6] This is consistent with the roles of the PI3K/AKT and MAPK pathways in promoting cell cycle progression. In sensitive cell lines such as COLO 205, MCF-7, and NCI-H929, treatment with this compound resulted in an increased proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[1]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR kinases.

Methodology:

-

Recombinant human IGF-1R and IR kinase domains are used.

-

The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, BSA, and ATP.

-

This compound is serially diluted in DMSO and added to the reaction mixture.

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive assays (33P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[11]

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Cell-Based Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of IGF-1R and IR in a cellular context.

Methodology:

-

Cells overexpressing either IGF-1R (e.g., NIH-3T3/LISN) or IR (e.g., NIH-3T3-hIR) are used.[1]

-

Cells are serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with various concentrations of this compound.

-

Ligand (IGF-I or insulin) is added to stimulate receptor autophosphorylation.

-

Cells are lysed, and the amount of phosphorylated receptor is determined, typically by a sandwich ELISA. This involves capturing the total receptor with one antibody and detecting the phosphorylated form with a phospho-specific antibody.[1]

-

IC50 values are determined from the dose-response curves.

Western Blotting for Downstream Signaling Proteins

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the phosphorylation status of downstream signaling proteins like AKT and ERK.

Methodology:

-

Cells are treated as described in the cell-based receptor phosphorylation assay (serum starvation, pre-incubation with this compound, and ligand stimulation).[1]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and ERK (p-ERK).

-

Antibodies against the total forms of these proteins and a loading control (e.g., actin or GAPDH) are used to ensure equal protein loading.

-

The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, followed by visualization.[1]

Caption: A generalized workflow for Western blot analysis.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is quantified using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT or WST-1).[1][6]

-

IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%, are calculated from the dose-response curves.[1]

Conclusion

This compound is a potent dual inhibitor of IGF-1R and IR that effectively abrogates downstream signaling through the PI3K/AKT and MAPK pathways. This mechanism of action translates into the inhibition of tumor cell proliferation and the induction of G1 cell cycle arrest. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the nuanced roles of IGF-1R and IR inhibition in different cancer contexts will continue to inform the clinical application of such inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. selleckchem.com [selleckchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]

- 9. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 10. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.de [promega.de]

GSK1904529A: A Comprehensive Technical Profile of a Selective IGF-1R/IR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of GSK1904529A, a potent, orally active, and ATP-competitive small-molecule inhibitor. The document details its inhibitory activity against its primary targets, the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), and its high degree of selectivity against a broad range of other kinases. Methodologies for key in vitro assays are described, and the core signaling pathways affected by this compound are visually represented.

Core Target Profile and Potency

This compound is a highly potent inhibitor of both IGF-1R and the closely related IR.[1][2] It acts as a reversible, ATP-competitive inhibitor.[1][3] The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating nanomolar efficacy against its primary targets.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

| Target | Parameter | Value (nM) | Notes |

| IGF-1R | IC50 | 27 ± 10 | In vitro kinase assay with purified enzyme.[1] |

| IR | IC50 | 25 ± 11 | In vitro kinase assay with purified enzyme.[1] |

| IGF-1R | Ki | 1.6 | Enzyme-inhibitor binding value.[3][4] |

| IR | Ki | 1.3 | Enzyme-inhibitor binding value.[3][4] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Target Phosphorylation | Parameter | Value (nM) |

| NIH-3T3/LISN (IGF-1R overexpressing) | IGF-1R | IC50 | 22 ± 8[1][4] |

| NIH-3T3-hIR (human IR overexpressing) | IR | IC50 | 19 ± 8[4] |

Target Selectivity Profile

A key characteristic of this compound is its high selectivity for IGF-1R and IR. The compound has been profiled against a large panel of other kinases and has demonstrated minimal activity, highlighting its specificity.

Table 3: Kinase Selectivity Panel for this compound

| Kinase Panel | Number of Kinases Tested | Result |

| Serine/Threonine and Tyrosine Kinases | 45 | IC50 > 1 µM for all kinases tested.[1][4] |

| KinaseProfiler Screening (Millipore) | 233 | Poor activity observed against this panel.[1] |

This high degree of selectivity indicates that this compound is a focused inhibitor, which can be advantageous in minimizing off-target effects. The compound is over 100-fold more selective for IGF-1R/IR than for other kinases such as Akt1/2, Aurora A/B, B-Raf, CDK2, and EGFR.[3]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the autophosphorylation of IGF-1R and IR, which is a critical step in the activation of downstream signaling cascades.[1][2] This inhibition subsequently blocks major signal transduction pathways that are crucial for cell proliferation, survival, and motility.[1][4][5][6]

The primary downstream pathways affected by the inhibition of IGF-1R and IR include the PI3K/AKT and the Ras/MAPK pathways. This compound has been shown to decrease the phosphorylation of key signaling molecules such as AKT, Insulin Receptor Substrate 1 (IRS-1), and Extracellular signal-regulated kinase (ERK).[1][4][7] This blockade of downstream signaling ultimately leads to cell cycle arrest, primarily at the G1 phase, and an induction of apoptosis.[1][3][4][5]

Experimental Protocols

The following sections detail the methodologies used in the in vitro kinase assays to determine the inhibitory profile of this compound.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general procedure for measuring the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR enzymes.

Materials and Reagents:

-

Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins for the intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[3]

-

This compound dissolved in DMSO (e.g., 10 mM stock solution).[3]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin (BSA), 3 mM DTT, 1 mM CHAPS.[3]

-

ATP.

-

Substrate peptide (e.g., biotin-aminohexyl-AEEEEYMMMMAKKKK-NH2).[3]

-

EDTA for stopping the reaction.

Procedure:

-

Enzyme Activation: The kinase enzymes (final concentration ~2.7 µM) are pre-activated by incubation in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 2 mM ATP.[3]

-

Inhibitor Preparation: this compound is serially diluted in DMSO and dispensed into assay plates (e.g., 100 nL/well).[3]

-

Kinase Reaction: The kinase reaction is initiated by adding a mixture containing the activated enzyme (final concentration ~0.5 nM), substrate peptide (e.g., 500 nM), and ATP (e.g., 10 µM) to the wells containing the inhibitor.[3] The total reaction volume is typically around 10 µL.[3]

-

Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 1 hour).[3]

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA (e.g., 33 µM final concentration).[3]

-

Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as fluorescence, luminescence, or radioactivity-based assays.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assay

This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of IGF-1R and IR in intact cells.

Cell Lines:

-

NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN).[1]

-

NIH-3T3 cells overexpressing the human insulin receptor (NIH-3T3-hIR).[4]

Procedure:

-

Cell Culture and Treatment: Cells are cultured in appropriate media and then treated with varying concentrations of this compound for a specified period (e.g., 2 hours).[4]

-

Ligand Stimulation: The cells are then stimulated with the respective ligand (e.g., IGF-1 for NIH-3T3/LISN cells) to induce receptor phosphorylation.

-

Cell Lysis: Following stimulation, the cells are lysed to extract cellular proteins.

-

Analysis of Phosphorylation: The levels of phosphorylated IGF-1R or IR are determined using methods such as Western blotting or ELISA with phospho-specific antibodies.

-

Data Analysis: The IC50 values for the inhibition of receptor phosphorylation are calculated from the dose-response curves.

Summary

This compound is a potent and highly selective inhibitor of IGF-1R and IR. Its mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the blockade of critical downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed selectivity profile and well-characterized mechanism of action make this compound a valuable tool for research into IGF-1R/IR signaling and a potential candidate for therapeutic development in cancers dependent on this pathway.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. apexbt.com [apexbt.com]

GSK1904529A: A Technical Overview of In Vitro Antitumor Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the in vitro antitumor activities of GSK1904529A, a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR).

Core Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of both IGF-1R and IR.[1] It demonstrates high affinity for these receptors, with IC50 values of 27 nM for IGF-1R and 25 nM for IR in cell-free kinase assays.[2][3][4][5][6] The binding affinities (Ki) are reported to be 1.6 nM and 1.3 nM for IGF-1R and IR, respectively.[1][4] By targeting the kinase activity of these receptors, this compound effectively blocks their autophosphorylation upon ligand binding.[2][3] This inhibition subsequently prevents the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and motility.[1][2]

Signaling Pathway Inhibition

The binding of ligands such as IGF-1 to the IGF-1R initiates a conformational change in the receptor, leading to its autophosphorylation. This event creates docking sites for substrate proteins like insulin receptor substrate 1 (IRS-1). Once phosphorylated, IRS-1 activates downstream pathways, including the PI3K-AKT and Ras-Raf-MEK-ERK cascades. This compound's inhibition of the initial receptor phosphorylation step effectively halts these subsequent signaling events.[1][2]

In Vitro Antitumor Activity

This compound has demonstrated potent antiproliferative activity across a broad range of cancer cell lines derived from both solid and hematologic malignancies. The highest sensitivity to this compound has been observed in Ewing's sarcoma and multiple myeloma cell lines.[2][3] The inhibitory effects are dose-dependent, leading to cell cycle arrest, primarily at the G1 phase.[1][4]

Summary of IC50 Values for this compound in Various Cancer Cell Lines

| Tumor Type | Cell Line | IC50 (nM) |

| Ewing's Sarcoma | TC-71 | 35[1][7] |

| SK-N-MC | 43[1][2][7] | |

| SK-ES | 61[1] | |

| RD-ES | 62[1] | |

| Multiple Myeloma | NCI-H929 | 81[7] |

| MOLP-8 | Sensitive (IC50 < 200 nM)[1] | |

| LP-1 | Sensitive (IC50 < 200 nM)[1] | |

| KMS-12-BM | Sensitive (IC50 < 200 nM)[1] | |

| Colon Carcinoma | COLO 205 | 100-200[2], 124[7] |

| Breast Cancer | MCF-7 | 100-200[2], 137[7] |

| Osteosarcoma | Saos-2 | Proliferation significantly inhibited at 50 nM[8] |

| MG-63 | Proliferation significantly inhibited at 250 nM[8] | |

| Glioma | U87MG | Viability suppressed[9][10] |

| Prostate (Normal) | PREC | 68[7] |

| Control (IGF-I Dependent) | NIH-3T3/LISN | 60[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the in vitro antitumor activity of this compound.

Kinase Assay (IGF-1R and IR)

This assay is designed to determine the direct inhibitory effect of this compound on the kinase activity of purified IGF-1R and IR enzymes.

Methodology:

-

Enzyme Activation: Recombinant intracellular domains of IGF-1R and IR are pre-incubated with ATP and magnesium chloride to induce autophosphorylation and activation.[1]

-

Compound Preparation: this compound is serially diluted in DMSO and dispensed into assay plates.[1]

-

Kinase Reaction: The activated kinase is added to the plates containing the compound, along with a suitable substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based method.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration, typically 72 hours.[1]

-

Viability Assessment: Cell viability is quantified using a colorimetric or luminescent assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]

-

Data Analysis: The IC50 values for cell growth inhibition are determined by plotting the percentage of viable cells against the log concentration of this compound.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Exponentially growing cells are treated with this compound at various concentrations for 24 to 48 hours.[2]

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to preserve their cellular structures.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity. Studies have shown that this compound induces an accumulation of cells in the G1 phase.[1][4][7]

Western Blotting for Signaling Pathway Analysis

This technique is employed to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway following treatment with this compound.

Methodology:

-

Cell Lysis: Cells treated with this compound and/or ligand (e.g., IGF-1) are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., IGF-1R, IR, AKT, ERK, IRS-1).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. This allows for the assessment of the inhibition of phosphorylation of key signaling molecules.[1][2]

Conclusion

This compound is a potent dual inhibitor of IGF-1R and IR with significant in vitro antitumor activity across a spectrum of cancer cell lines. Its mechanism of action, involving the blockade of critical cell signaling pathways, leads to the inhibition of proliferation and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for IGF-1R-dependent cancers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Assessment of this compound as a promising anti-osteosarcoma agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1904529A: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1904529A is a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of numerous cancers.[2] this compound exerts its antitumor activity by inducing cell cycle arrest, primarily at the G1 phase, in sensitive cancer cell lines.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in mediating G1 phase cell cycle arrest. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action: Inhibition of IGF-1R/IR Signaling

This compound is a reversible and ATP-competitive inhibitor of the tyrosine kinase domains of IGF-1R and IR.[3] The binding of ligands, such as IGF-1 and IGF-2, to IGF-1R triggers receptor autophosphorylation and the subsequent activation of downstream signaling cascades. The two major pathways implicated in the cellular effects of IGF-1R are the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway).[1][2]

By inhibiting the kinase activity of IGF-1R and IR, this compound effectively blocks the phosphorylation and activation of key downstream signaling molecules, including AKT, insulin receptor substrate 1 (IRS-1), and ERK.[3] The inhibition of these pro-survival and pro-proliferative pathways is central to the anti-cancer effects of this compound, leading to the induction of cell cycle arrest.

Quantitative Data: Inhibitory Potency and Cell Cycle Arrest

This compound demonstrates potent inhibition of its target kinases and significant anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nmol/L) |

| IGF-1R | 27 |

| IR | 25 |

| Data represents the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[1][4] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| COLO 205 | Colon Carcinoma | 100-200 |

| MCF-7 | Breast Cancer | 100-200 |

| NCI-H929 | Multiple Myeloma | <200 |

| TC-71 | Ewing's Sarcoma | 35 |

| SK-N-MC | Ewing's Sarcoma Family | 43 |

| IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment.[4] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (1 µmol/L for 48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| COLO 205 | DMSO (Control) | 65% | Not Reported | 22% |

| This compound | 78% | Not Reported | 12% | |

| MCF-7 | DMSO (Control) | 67% | Not Reported | 17% |

| This compound | 76% | Not Reported | 11% | |

| NCI-H929 | DMSO (Control) | 42% | Not Reported | 33% |

| This compound | 79% | Not Reported | 8% | |

| Data from a study where exponentially growing cells were treated with this compound and analyzed by flow cytometry.[4] |

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

The arrest of the cell cycle in the G1 phase by this compound is a direct consequence of the inhibition of the IGF-1R/IR signaling pathway. This pathway plays a crucial role in promoting the transition from the G1 to the S phase of the cell cycle. A key downstream effector of this pathway is the regulation of G1-phase cyclins and cyclin-dependent kinases (CDKs).

Specifically, the activation of the Ras/Raf/MEK/ERK pathway by IGF-1R signaling is known to increase the expression of cyclin D1.[1][2] Cyclin D1 then forms a complex with CDK4 or CDK6. This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry.

Inhibition of IGF-1R by this compound is therefore expected to lead to a decrease in cyclin D1 levels, preventing the formation of active cyclin D1-CDK4/6 complexes and thereby halting the cell cycle in the G1 phase. Furthermore, IGF-1R signaling can also inhibit the expression of the CDK inhibitor p27Kip1.[4] Thus, inhibition of IGF-1R may also lead to an increase in p27Kip1 levels, which would further contribute to the inhibition of CDK activity and G1 arrest.

Experimental Protocols

Kinase Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 of this compound against IGF-1R and IR.

Materials:

-

Recombinant human IGF-1R and IR kinase domains

-

This compound

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

-

Detection reagents (e.g., phosphotyrosine-specific antibody conjugated to a reporter molecule)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the kinase, substrate, and this compound (or DMSO control) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for signal development.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the steps to analyze the cell cycle distribution of cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., COLO 205, MCF-7, NCI-H929)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent inhibitor of IGF-1R and IR that effectively induces G1 phase cell cycle arrest in various cancer cell lines. Its mechanism of action is centered on the disruption of the PI3K/AKT and Ras/Raf/MEK/ERK signaling pathways, which are critical for cell cycle progression. The data presented in this guide highlight the quantitative effects of this compound on kinase activity, cell proliferation, and cell cycle distribution. The provided protocols offer a framework for researchers to investigate the effects of this and similar compounds. Further research into the precise effects of this compound on the expression and activity of key G1 regulatory proteins such as cyclin D1, CDK4, p21Cip1, and p27Kip1 will provide a more complete understanding of its mechanism of G1 arrest and its potential as a therapeutic agent.

References

- 1. IGF-1R promotes the expression of cyclin D1 protein and accelerates the G1/S transition by activating Ras/Raf/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IGF-1R promotes the expression of cyclin D1 protein and accelerates the G1/S transition by activating Ras/Raf/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]

GSK1904529A Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1904529A is a selective, orally active, and ATP-competitive small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, including gliomas.[2][3] This pathway plays a crucial role in cell proliferation, survival, and migration.[4] this compound has demonstrated potent antitumor activity by inducing cell cycle arrest and, notably, apoptosis in various cancer cell lines.[3][5] This technical guide provides an in-depth overview of the experimental methodologies and quantitative data related to the apoptosis-inducing effects of this compound, with a focus on glioma cells.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the tyrosine kinase activity of IGF-1R and IR.[3] This inhibition blocks the autophosphorylation of the receptors and subsequently abrogates downstream signaling through critical pro-survival pathways, namely the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[4] The suppression of these pathways ultimately leads to the induction of programmed cell death, or apoptosis.

Signaling Pathway for this compound-Induced Apoptosis

The binding of ligands such as IGF-1 to the IGF-1R triggers a conformational change in the receptor, leading to its autophosphorylation and the activation of its tyrosine kinase domain. This initiates a signaling cascade that promotes cell survival. This compound, as an ATP-competitive inhibitor, prevents this initial phosphorylation step.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1904529A: A Technical Overview of Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-IR) and the closely related insulin receptor (IR).[1][2][3] Dysregulation of the IGF-IR signaling pathway is a key factor in the development and progression of numerous cancers, including prostate, colon, breast, pancreatic, ovarian, and sarcomas.[1][2][4] This document provides a comprehensive technical guide to the preclinical research findings for this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of both IGF-IR and IR.[3][5] By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The primary signaling pathways inhibited by this compound are the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways.[1] Inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Value | Reference |

| IGF-IR | IC50 | 27 nM | [1][2][3][5][6] |

| IR | IC50 | 25 nM | [1][2][3][7][4][5][6] |

| IGF-IR | Ki | 1.6 nM | [3][5] |

| IR | Ki | 1.3 nM | [3][5] |

| Other Kinases (Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR) | IC50 | >100-fold selective for IGF-1R/InsR | [5] |

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NIH-3T3/LISN | Fibrosarcoma | 60 | [5] |

| TC-71 | Ewing's Sarcoma | 35 | [5] |

| SK-N-MC | Ewing's Sarcoma | 43 | [5] |

| SK-ES | Ewing's Sarcoma | 61 | [5] |

| RD-ES | Ewing's Sarcoma | 62 | [5] |

| NCI-H929 | Multiple Myeloma | Data not quantified | [5] |

| MOLP-8 | Multiple Myeloma | Data not quantified | [5] |

| LP-1 | Multiple Myeloma | Data not quantified | [5] |

| KMS-12-BM | Multiple Myeloma | Data not quantified | [5] |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition | Reference |

| NIH-3T3/LISN | 30 mg/kg, p.o., twice daily | 98% | [5] |

| COLO 205 | 30 mg/kg, p.o., once daily | 75% | [5] |

| HT29 | 30 mg/kg | Moderate | [5] |

| BxPC3 | 30 mg/kg | Moderate | [5] |

| U87MG (Glioma) | Not specified | Substantially reduced tumor volumes | [8] |

Signaling Pathway Diagram

The following diagram illustrates the IGF-IR signaling pathway and the point of inhibition by this compound.

Caption: IGF-IR signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against IGF-IR and IR.

-

Enzymes: Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of IGF-IR (amino acids 957-1367) and IR (amino acids 979-1382) were utilized.[5]

-

Enzyme Activation: Kinases were pre-incubated at a final concentration of 2.7 μM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin, and 2 mM ATP.[5]

-

Inhibitor Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mmol/L and then serially diluted.[1][5] 100 nL of the diluted compound was dispensed into assay plates.[5]

-

Assay Procedure: The specific kinase assay format (e.g., HTRF, ELISA) was not detailed in the provided results, but would typically involve the addition of the activated enzyme and a substrate to the wells containing the inhibitor, followed by a detection step to measure substrate phosphorylation.

-

Data Analysis: IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.

-

Cell Lines: A panel of cell lines, including those from solid and hematologic malignancies, were used.[1][2]

-

Treatment: Cells were treated with DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 72 hours).[5]

-

Assay: Cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5]

-

Data Analysis: IC50 values were determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor activity of this compound in a living organism.

-

Animal Model: Female athymic nu/nu CD-1 mice were used.[1]

-

Tumor Implantation: Human tumor cells (e.g., NIH-3T3/LISN, COLO 205, HT29, BxPC3, U87MG) were implanted subcutaneously into the flank of the mice.[5][8]

-

Drug Formulation and Administration: For in vivo studies, this compound was formulated in 20% sulfobutylether-β-cyclodextrin (pH 3.5).[1][8] The compound was administered orally.[1][2][5]

-

Dosing Regimen: Dosing schedules varied, for example, 30 mg/kg once or twice daily.[5]

-

Efficacy Endpoint: Tumor growth was monitored over time, and the percentage of tumor growth inhibition was calculated at the end of the study.

-

Pharmacodynamic Assessments: Tumor tissue was collected to measure the phosphorylation status of IGF-IR to confirm target engagement in vivo.[1]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

Caption: In vivo tumor xenograft experimental workflow.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of the IGF-IR/IR signaling pathway. This activity translates to significant anti-proliferative effects in a range of cancer cell lines and robust antitumor efficacy in in vivo xenograft models.[1][2] Notably, significant antitumor activity was observed at well-tolerated doses with minimal impact on blood glucose levels, a potential concern for IR inhibitors.[1][2] These findings establish this compound as a promising therapeutic candidate for cancers dependent on the IGF-IR signaling pathway.[1][2] Further clinical investigation is warranted to determine its safety and efficacy in human patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. [PDF] Antitumor Activity of this compound, a Small-molecule Inhibitor of the Insulin-like Growth Factor-I Receptor Tyrosine Kinase | Semantic Scholar [semanticscholar.org]

- 7. medkoo.com [medkoo.com]

- 8. spandidos-publications.com [spandidos-publications.com]

GSK1904529A in Glioma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a dismal prognosis for patients. The intricate signaling networks that drive glioma progression are a key focus of research for the development of novel therapeutic strategies. One such pathway of significant interest is the Insulin-like Growth Factor (IGF) signaling cascade, which is frequently dysregulated in malignant gliomas and plays a crucial role in cell proliferation, survival, and migration.[1][2] GSK1904529A, a small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), has emerged as a promising agent in preclinical glioma research.[1][2] This technical guide provides an in-depth overview of the core relevance of this compound in the context of glioma, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.

Mechanism of Action and Preclinical Efficacy

This compound is a selective and ATP-competitive inhibitor of both IGF-1R and the closely related Insulin Receptor (IR).[3] Its mechanism of action involves blocking the autophosphorylation of these receptors, thereby inhibiting the activation of downstream signaling pathways critical for glioma cell growth and survival, most notably the PI3K/Akt/mTOR pathway.[3]

In Vitro Studies

Preclinical studies have demonstrated the potent anti-glioma activity of this compound in vitro. The inhibitor has been shown to suppress the viability of glioma cells, induce apoptosis, and inhibit cell migration.[1][2]

Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines

| Cell Line | Assay | Endpoint | IC50 | Reference |

| U87MG | Cell Viability | Inhibition of Cell Growth | ~50 nM | [2] |

In Vivo Studies

The anti-tumor effects of this compound have also been validated in in vivo models of glioma. Administration of the inhibitor led to a significant reduction in tumor growth and induced apoptosis within the tumor tissue.[1][2]

Table 2: In Vivo Efficacy of this compound in a Glioma Xenograft Model

| Animal Model | Treatment | Outcome | Reference |

| Mice with U87MG xenografts | 10 or 20 mg/kg this compound daily | Substantially reduced tumor volumes compared to vehicle-treated group.[2] | [2] |

Signaling Pathways and Experimental Workflows

The efficacy of this compound is intrinsically linked to its ability to modulate key signaling pathways in glioma cells. Understanding these pathways and the experimental workflows used to study them is crucial for researchers in the field.

IGF-1R/IR Signaling Pathway in Glioma

The following diagram illustrates the central role of the IGF-1R/IR signaling pathway in promoting glioma cell proliferation and survival, and the point of intervention for this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the anti-glioma effects of this compound, from in vitro cell-based assays to in vivo animal models.

References

- 1. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Assessment of GSK1904529A as a Potent Anti-Osteosarcoma Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies evaluating the efficacy of GSK1904529A, a small molecule inhibitor of the insulin-like growth factor-I receptor (IGF1R), in the context of osteosarcoma (OS). The data presented herein is derived from foundational preclinical research demonstrating the potential of this compound as a therapeutic agent against this aggressive bone cancer.

Core Findings: this compound Demonstrates Significant In Vitro and In Vivo Anti-Osteosarcoma Activity

This compound has been shown to effectively inhibit the proliferation of osteosarcoma cell lines and primary tumor cells in laboratory settings.[1][2] Furthermore, in animal models, oral administration of this compound led to a significant reduction in tumor growth.[1][2] The mechanism of action is attributed to the targeted inhibition of the IGF1R signaling pathway, a key driver of osteosarcoma cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in osteosarcoma models.

Table 1: In Vitro Efficacy of this compound on Osteosarcoma Cell Proliferation

| Cell Line | Assay | Treatment | Time Points (hours) | Result | Statistical Significance |

| Saos-2 | Cell Counting | 50 nM this compound | 30, 60, 90 | Significant reduction in viable cell number | p < 0.05 |

| Saos-2 | Cell Counting | 250 nM this compound | 30, 60, 90 | Significant reduction in viable cell number | p < 0.05 |

| Saos-2 | BrdU ELISA | Increasing concentrations of this compound | Not Specified | Dose-dependent inhibition of BrdU incorporation | Not Specified |

| MG-63 | MTT Assay | 250 nM this compound | Not Specified | Significant decrease in MTT OD | p < 0.05 |

| MG-63 | BrdU ELISA | 250 nM this compound | Not Specified | Significant decrease in BrdU ELISA OD | p < 0.05 |

| Primary Human OS Cells | MTT Assay | 250 nM this compound | Not Specified | Significant decrease in MTT OD | p < 0.05 |

| Primary Human OS Cells | BrdU ELISA | 250 nM this compound | Not Specified | Significant decrease in BrdU ELISA OD | p < 0.05 |

| OB-6 (Osteoblastic) | Not Specified | This compound | Not Specified | Ineffective (low basal IGF1R activation) | Not Applicable |

Table 2: Effect of this compound on Cell Cycle Distribution in Saos-2 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Not Specified | Not Specified | Not Specified |

| 250 nM this compound | Increased | Decreased | Decreased |

Table 3: In Vivo Efficacy of this compound in Saos-2 Xenograft Model

| Treatment Group | Dosing Regimen | Duration | Tumor Growth Inhibition | Statistical Significance |

| Vehicle Control | gavage, daily | 20 days | - | - |

| This compound | 5 mg/kg, gavage, daily | 20 days | Significant suppression of tumor growth | p < 0.05 |

| This compound | 25 mg/kg, gavage, daily | 20 days | More potent suppression than 5 mg/kg | p < 0.05 |

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by targeting the IGF1R signaling cascade. Western blot analyses have demonstrated that this compound treatment leads to a near-complete blockage of IGF1R activation and subsequently inhibits the phosphorylation of downstream signaling molecules, including AKT and ERK.

Caption: Mechanism of action of this compound in osteosarcoma cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines Saos-2 and MG-63, and primary human osteosarcoma cells were utilized. Human osteoblastic OB-6 cells served as a control.

-

Culture Medium: The specific culture medium and serum concentrations were not detailed in the primary reference. Standard culture conditions for these cell lines are typically Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Proliferation Assays

-

Cell Counting Assay:

-

Saos-2 cells were seeded in multi-well plates.

-

Cells were treated with this compound (50 nM and 250 nM) or vehicle control.

-

At 30, 60, and 90-hour time points, cells were harvested and viable cells were counted using a hemocytometer or an automated cell counter.

-

-

MTT Assay:

-

MG-63 and primary osteosarcoma cells were seeded in 96-well plates.

-

Cells were treated with this compound (250 nM) or vehicle control.

-

After the specified treatment duration, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-